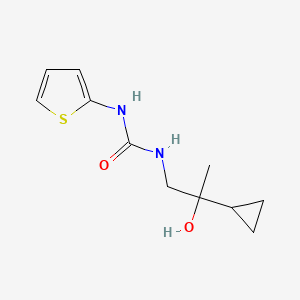
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(thiophen-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(thiophen-2-yl)urea, also known as CP-690550, is a small molecule inhibitor of Janus kinase 3 (JAK3). This molecule has been extensively studied for its potential therapeutic applications in various autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Applications De Recherche Scientifique
Applications in Acetylcholinesterase Inhibition
Research indicates that urea derivatives can act as potent acetylcholinesterase inhibitors. Vidaluc et al. (1995) synthesized a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, testing their inhibitory activities against acetylcholinesterase. Their study aimed to optimize the spacer length and test compounds with greater conformational flexibility, revealing that certain structural modifications could enhance inhibitory activities, suggesting potential applications in treating conditions like Alzheimer's disease Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995.
Metabolic Studies
Another study by Welter et al. (2013) focused on 2-Methiopropamine, a thiophene analogue of methamphetamine, examining its metabolism in rats and humans. The research identified major metabolic pathways, including N-demethylation and hydroxylation, facilitated by cytochrome-P450 isoenzymes. This study contributes to understanding the metabolic fate of thiophene derivatives, which can be pivotal in drug design and forensic toxicology Welter, Meyer, Wolf, Weinmann, Kavanagh, & Maurer, 2013.
Synthetic Methodologies
Research into synthetic methodologies for urea derivatives is also significant. Chen et al. (2010) described the stereoselective synthesis of an active metabolite of the PI3 kinase inhibitor PKI-179, highlighting the importance of stereochemistry in the biological activity of urea derivatives. Their work provides insights into the synthesis of complex urea derivatives with potential pharmaceutical applications Chen, Venkatesan, dos Santos, Delos Santos, Dehnhardt, Ayral-Kaloustian, Ashcroft, McDonald, & Mansour, 2010.
Chemical Structure-Activity Relationships
The synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives, as studied by Fotsch et al. (2001), show how modifications to chemical structures can influence the activity of urea derivatives as neuropeptide Y5 receptor antagonists. This type of research is crucial for designing more effective therapeutic agents Fotsch, Sonnenberg, Chen, Hale, Karbon, & Norman, 2001.
Propriétés
IUPAC Name |
1-(2-cyclopropyl-2-hydroxypropyl)-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-11(15,8-4-5-8)7-12-10(14)13-9-3-2-6-16-9/h2-3,6,8,15H,4-5,7H2,1H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNSKGPBZUVEAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC=CS1)(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(thiophen-2-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

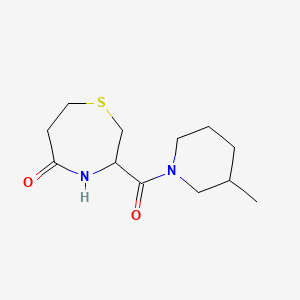
![3,4,5-triethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2931516.png)
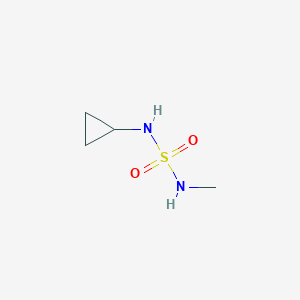
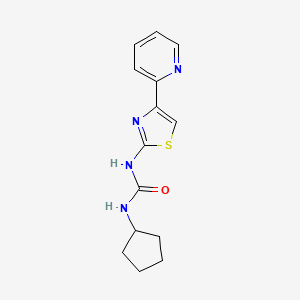

![6-Bromo-3-({4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2931521.png)
![3-(2-oxo-2-(piperidin-1-yl)ethyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2931523.png)
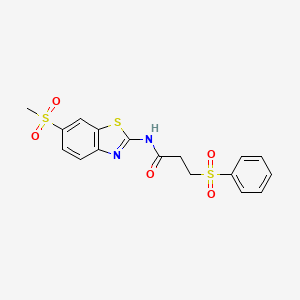

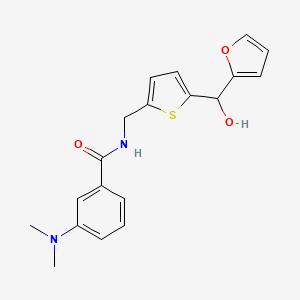
![3-cyclopentyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide](/img/structure/B2931528.png)
![N'-(3-chloro-4-methoxyphenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide](/img/structure/B2931531.png)
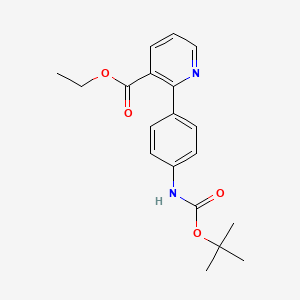
![[4-(Trifluoromethyl)-1-bicyclo[2.2.2]octanyl]methanamine;hydrochloride](/img/structure/B2931536.png)